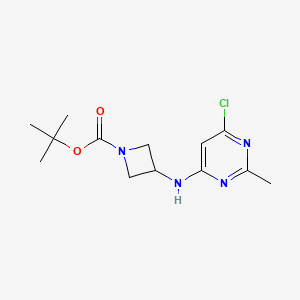
Tert-butyl 3-((6-chloro-2-methylpyrimidin-4-yl)amino)azetidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-((6-chloro-2-methylpyrimidin-4-yl)amino)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C13H19ClN4O2 and its molecular weight is 298.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Tert-butyl 3-((6-chloro-2-methylpyrimidin-4-yl)amino)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its molecular characteristics, synthesis methods, and biological effects based on recent studies.
Molecular Characteristics
- Chemical Name : this compound
- Molecular Formula : C15H22ClN3O2
- Molecular Weight : 311.81 g/mol
- CAS Number : 1361116-19-9
The structure of this compound includes a pyrimidine ring, which is known for its role in various biological activities, particularly in the development of pharmaceuticals targeting nucleic acid interactions and enzyme inhibition.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of tert-butyl carbamate with 6-chloro-2-methylpyrimidine derivatives under controlled conditions to achieve the desired product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing pyrimidine rings. For instance, derivatives similar to tert-butyl 3-((6-chloro-2-methylpyrimidin-4-yl)amino)azetidine have shown activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
Research indicates that compounds with a similar structural framework exhibit anticancer properties. The presence of the chloro-substituted pyrimidine moiety is believed to enhance the compound's ability to interact with DNA and RNA, leading to apoptosis in cancer cells. For example, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition. Pyrimidine derivatives are often explored as inhibitors of kinases and other enzymes involved in signal transduction pathways. In vitro assays have demonstrated that certain derivatives can effectively inhibit key enzymes, potentially leading to therapeutic applications in cancer and inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that pyrimidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 5 μg/mL for some compounds .
- Anticancer Properties : A recent investigation into the cytotoxic effects of pyrimidine-based compounds showed that they could induce apoptosis in human cancer cell lines, with IC50 values ranging from 10 to 30 μM .
- Enzyme Inhibition Studies : In a screening assay for kinase inhibitors, a related compound was found to inhibit the activity of cyclin-dependent kinase (CDK) with an IC50 value of approximately 25 nM, suggesting potential use in cancer therapy .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
tert-butyl 3-[(6-chloro-2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-8-15-10(14)5-11(16-8)17-9-6-18(7-9)12(19)20-13(2,3)4/h5,9H,6-7H2,1-4H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVBVLUDQHNJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2CN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















